The compound is classified as a bicyclic heteroaromatic compound due to its dual-ring structure comprising nitrogen atoms in the rings. Its systematic name reflects its structure and substituents, indicating the presence of both pyrazole and pyridine moieties.
The synthesis of 4-methoxy-1H-pyrazolo[3,4-b]pyridine can be approached through various methods, often involving multi-component reactions or cyclization processes. A common synthetic route includes:
For instance, one reported method involves a one-pot reaction where 3-amino-5-methoxy-1H-pyrazole reacts with benzoylacetonitrile and an aromatic aldehyde under acidic conditions to yield the desired compound with good yields and purity .
The molecular structure of 4-methoxy-1H-pyrazolo[3,4-b]pyridine can be described as follows:
4-Methoxy-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions due to its functional groups:
These reactions are significant for developing new derivatives with enhanced pharmacological properties .
The mechanism of action for compounds like 4-methoxy-1H-pyrazolo[3,4-b]pyridine generally involves interaction with biological targets such as enzymes or receptors:
Studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit anticancer activity by targeting specific cellular pathways .
Quantitative analysis using techniques such as nuclear magnetic resonance and mass spectrometry can provide insights into its purity and structural integrity .
The applications of 4-methoxy-1H-pyrazolo[3,4-b]pyridine span several fields:
Pyrazolo[3,4-b]pyridines represent a bicyclic heterocyclic system formed by the fusion of pyrazole and pyridine rings at the [3,4-b] positions. The parent compound, 1H-pyrazolo[3,4-b]pyridine (CAS 271-73-8), has the molecular formula C₆H₅N₃ and a molecular weight of 119.13 g/mol [8]. The specific derivative 4-Methoxy-1H-pyrazolo[3,4-b]pyridine (CAS 119368-03-5) is systematically named as 4-methoxy-1H-pyrazolo[3,4-b]pyridine, with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol [1] [4] [7]. Its canonical SMILES representation is COC₁=CC=NC₂=C₁C=NN₂, and it features a methoxy group (-OCH₃) attached at the C4 position of the pyridine ring.
A key structural characteristic of unsubstituted pyrazolo[3,4-b]pyridines is their tautomeric behavior, existing in equilibrium between 1H- (N1-H) and 2H- (N2-H) tautomeric forms. Computational studies (AM1 and DFT) confirm the 1H-tautomer is energetically favored by ~37 kJ/mol (9 kcal/mol) due to extended aromaticity across both rings [2] [3]. This tautomeric preference significantly influences reactivity and biological interactions. Substituent patterns are classified across five positions:
Table 1: Tautomeric and Structural Features of Pyrazolo[3,4-b]Pyridine
Property | 1H-Tautomer | 2H-Tautomer |
---|---|---|
Energy Preference | -37 kJ/mol (favored) | Higher energy |
Aromaticity | Full delocalization | Peripheral only |
Prevalence in Databases | >300,000 compounds | ~19,000 compounds |
Drug Development Stage | 14 candidates (2 approved) | None |
The synthesis of pyrazolo[3,4-b]pyridines dates back to 1908 when Ortoleva first prepared a monosubstituted derivative (R₃ = Ph) via iodine-mediated cyclization of diphenylhydrazone and pyridine [2] [3]. In 1911, Bülow established a foundational approach by condensing 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, yielding N-phenyl-3-methyl-substituted derivatives [2] [3]. This strategy exploited the nucleophilicity of the 5-aminopyrazole’s exocyclic amine, enabling ring closure with electrophilic carbonyl partners.
Modern synthetic methods have diversified significantly:
Table 2: Evolution of Key Synthetic Strategies
Era | Method | Conditions | Key Advance |
---|---|---|---|
Early (1908–1911) | Iodine-mediated cyclization | Pyridine + hydrazones | First scaffold synthesis |
Classical (1911–2010s) | 5-Aminopyrazole + 1,3-dicarbonyls | Glacial AcOH, reflux | Regioselective C3 functionalization |
Modern (2010s–Present) | Multicomponent reactions | Solvent-free, nano-catalysts (e.g., Fe₃O₄@MIL-101) | Atom economy, indole integration |
Emerging | Catalyst-free cyclizations | Aqueous media, room temperature | Enhanced sustainability |
The introduction of a methoxy group at the C4 position of pyrazolo[3,4-b]pyridine confers distinct electronic and steric properties critical for biomedical and materials applications:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1